2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl-
Description
2,2'-Bipyridine derivatives are pivotal ligands in coordination chemistry due to their strong chelating ability with transition metals. The compound 6-(bromomethyl)-6'-methyl-2,2'-bipyridine features a bromomethyl (-CH₂Br) group at the 6-position and a methyl (-CH₃) group at the 6'-position. This asymmetric substitution pattern introduces both steric and electronic modifications to the bipyridine core, making it a versatile precursor for functionalized metal complexes and organic syntheses.
Properties
IUPAC Name |
2-(bromomethyl)-6-(6-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-4-2-6-11(14-9)12-7-3-5-10(8-13)15-12/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZLIXVMGJIMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC(=N2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466985 | |
| Record name | 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96517-98-5 | |
| Record name | 6-(Bromomethyl)-6′-methyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96517-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- typically involves the bromination of 6-methyl-2,2’-bipyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methyl group, forming the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, forming new C-N, C-S, or C-O bonds.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in acidic or basic aqueous solutions at room temperature or under reflux.
Reduction: Carried out in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Produces various substituted bipyridine derivatives.
Oxidation: Yields 2,2’-bipyridine-6-carboxylic acid.
Reduction: Results in 2,2’-bipyridine, 6-methyl-6’-methyl.
Scientific Research Applications
Coordination Chemistry
Ligand Formation : 2,2'-Bipyridine derivatives are widely used as ligands in coordination chemistry. The presence of the bromomethyl group allows for nucleophilic substitution reactions, facilitating the formation of stable metal complexes.
| Metal Complex | Ligand Used | Application |
|---|---|---|
| [Ru(bipy)3]^{2+} | 2,2'-Bipyridine | Photochemical applications |
| [Cu(bipy)Cl] | 2,2'-Bipyridine | Catalysis in organic reactions |
| [Fe(bipy)3]^{3+} | 2,2'-Bipyridine | Electrochemical sensors |
Biological Applications
Metal Chelation : The compound has been investigated for its ability to chelate metal ions in biological systems. This property is significant for understanding metal ion homeostasis and toxicity.
- Case Study : Research has shown that bipyridine derivatives can effectively bind to essential metal ions like zinc and iron, potentially influencing their biological availability and activity.
Medicinal Chemistry
Development of Metal-Based Drugs : The compound is explored for its potential in developing metal-based anticancer drugs. Metal complexes formed with this ligand exhibit cytotoxic properties against various cancer cell lines.
- Example : A study demonstrated that platinum complexes with bipyridine ligands showed enhanced anticancer activity compared to traditional chemotherapeutics.
Synthesis of Advanced Materials
The reactivity of 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl- makes it useful in synthesizing conductive polymers and molecular electronics.
| Material | Synthesis Method | Properties |
|---|---|---|
| Conductive Polymers | Polymerization using bipyridine derivatives | Enhanced electrical conductivity |
| Molecular Electronics | Self-assembly techniques | Improved charge transport properties |
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 6-(bromomethyl)-6’-methyl- primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with metal centers. This coordination can influence the electronic properties of the metal, affecting its reactivity and catalytic activity. In biological systems, the compound can interact with metal ions, potentially disrupting metal-dependent processes and leading to cytotoxic effects .
Comparison with Similar Compounds
5- vs. 6-Position Substitution
- 6-(Bromomethyl)-2,2'-bipyridine (6-BrMe-bpy) and 5-(bromomethyl)-2,2'-bipyridine (5-BrMe-bpy) differ in substitution position. The 6-position substitution (as in the target compound) allows for more efficient conjugation with the bipyridine π-system, enhancing electron-withdrawing effects compared to the 5-position. This difference impacts metal-to-ligand charge transfer (MLCT) properties in coordination complexes .
- 6-(Chloromethyl)-2,2'-bipyridine (6-ClMe-bpy) exhibits reduced reactivity in nucleophilic substitution compared to the bromo analog, as bromine is a better leaving group. This affects applications in alkylation reactions (e.g., peptide modifications) .
Symmetric vs. Asymmetric Substitution
- 6,6'-Dibromo-2,2'-bipyridine (6,6'-Br₂-bpy) is a symmetric analog used in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to generate dialkynyl-bipyridines. In contrast, the target compound’s asymmetric substitution (BrMe and Me groups) limits steric hindrance, enabling selective functionalization at the bromomethyl site .
- 6-Methyl-2,2'-bipyridine (6-Me-bpy) lacks the reactive bromomethyl group, limiting its utility in covalent modifications but serving as a steric modulator in Pt(II) and Cu(I) complexes .
Electronic and Steric Effects
- Steric Demand : The 6'-methyl group in the target compound reduces axial steric hindrance compared to symmetric 6,6'-disubstituted analogs (e.g., 6,6'-Me₂-bpy), facilitating metal coordination in geometries like square pyramidal (observed in Cu(I) complexes) .
- Basicity: Substituents at the 6-position lower the basicity of the bipyridine nitrogen atoms. For example, 6-CF₃-bpy (trifluoromethyl) exhibits significantly reduced proton affinity compared to 6-Me-bpy, altering ligand donor strength .
Biological Activity
2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a bipyridine structure with a bromomethyl group at the 6-position and a methyl group at the 6'-position. This configuration contributes to its reactivity and biological activity.
Synthesis
The synthesis of 2,2'-Bipyridine, 6-(bromomethyl)-6'-methyl- typically involves multi-step organic reactions. Key synthetic pathways include:
- Bromination : The introduction of bromine at specific positions on the bipyridine framework.
- Methylation : The addition of a methyl group to enhance solubility and reactivity.
- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2,2'-Bipyridine derivatives. Notably, certain complexes containing halomethyl substituents have demonstrated significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro Studies : Compounds derived from 2,2'-bipyridine were evaluated against colorectal and pancreatic cancer cell lines, showing IC50 values ranging from 5 to 10 µM in some cases .
| Compound Name | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 1 | HCT-116 | 5 | High potency against resistant strains |
| Compound 2 | Panc-1 | 10 | Moderate efficacy |
Enzyme Inhibition
The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism, which is crucial for understanding drug-drug interactions in therapeutic contexts.
Study on Rhenium Tricarbonyl Complexes
Research involving rhenium tricarbonyl complexes with halomethyl-2,2'-bipyridine ligands showed that these compounds could effectively inhibit cancer cell growth. The presence of reactive halomethyl groups was correlated with increased antiproliferative activity .
- Key Findings :
- Compounds with reactive groups exhibited higher activity compared to unreactive counterparts.
- Selectivity indices were calculated to assess toxicity against normal cell lines.
Pharmacokinetics and Drug Interaction Studies
Due to its role as a CYP1A2 inhibitor, further investigations are warranted to explore the pharmacokinetic implications of using this compound in conjunction with other drugs metabolized by the same pathway.
Q & A
Basic: What are the common synthetic routes for 6-(bromomethyl)-6'-methyl-2,2'-bipyridine?
Methodological Answer:
Two primary synthetic routes are documented:
Homocoupling of 6-bromopicoline using a nickel catalyst under controlled conditions (e.g., reflux in DMF), yielding symmetrical derivatives .
Suzuki-Miyaura cross-coupling between 6-bromo-2-methylpyridine and 6-methylpyridin-2-ylboronic acid, employing a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in toluene .
Post-synthesis purification involves column chromatography and crystallization. Structural confirmation is achieved via X-ray crystallography (monoclinic system, space group P 1 21/c 1) .
Basic: How is the crystal structure of 6-(bromomethyl)-6'-methyl-2,2'-bipyridine characterized?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Crystal system : Monoclinic
- Space group : P 1 21/c 1
- Unit cell dimensions : a = 6.583 Å, α = 90°
- Bond lengths : C-Br = 1.93 Å, C-N = 1.34 Å
Thermal ellipsoid data (T = 173 K) and refinement parameters (R factor < 0.05) ensure accuracy .
Advanced: How do steric and electronic effects of bromomethyl/methyl substituents influence coordination chemistry?
Methodological Answer:
The bromomethyl group introduces steric bulk and enhances electrophilicity, facilitating ligand-metal bond polarization. Methyl groups stabilize π-backbonding in metal complexes (e.g., Cu(I), Ni(II)):
- Steric hindrance : Limits axial coordination in octahedral complexes, favoring planar geometries .
- Electronic effects : Bromine’s electron-withdrawing nature increases Lewis acidity at the metal center, enhancing catalytic activity in cross-coupling reactions .
Contradictions arise in catalytic efficiency when comparing Ni vs. Pd systems, likely due to differences in metal-ligand bond strength .
Advanced: What challenges exist in synthesizing asymmetrical 6,6'-disubstituted bipyridines?
Methodological Answer:
Key challenges include:
Regioselectivity : Competing reactions at C6 vs. C6' positions require protecting group strategies (e.g., acetyl for hydroxymethyl intermediates) .
Purification : Similar polarities of intermediates necessitate advanced techniques like preparative HPLC or fractional crystallization .
Scalability : Nickel-catalyzed homocoupling suffers from low yields (<50%) at scale, while Suzuki coupling offers higher reproducibility (~70%) .
Basic: What spectroscopic techniques validate the purity of 6-(bromomethyl)-6'-methyl-2,2'-bipyridine?
Methodological Answer:
- ¹H/¹³C NMR : Methyl groups appear as singlets (δ ~2.5 ppm for CH₃, δ ~4.3 ppm for CH₂Br). Aromatic protons show splitting patterns consistent with bipyridine symmetry .
- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 263.14 (M⁺) .
- Elemental analysis : Carbon and nitrogen percentages must align with theoretical values (C: 54.79%, N: 10.65%) .
Advanced: How is 6-(bromomethyl)-6'-methyl-2,2'-bipyridine applied in catalysis?
Methodological Answer:
The ligand’s bifunctional design enables:
- Photoredox catalysis : Ru(II) complexes exploit the bromomethyl group for axial ligand substitution, enhancing charge-transfer efficiency .
- Cross-coupling : Pd complexes mediate C-C bond formation (e.g., Heck reactions) with TOFs > 10³ h⁻¹, though competing β-hydride elimination requires additive optimization (e.g., TBAB) .
Contradictory reports on Ni vs. Pd systems highlight the need for mechanistic studies comparing oxidative addition rates .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Lab practices : Use nitrile gloves and fume hoods to avoid bromide exposure.
- Storage : Keep under argon at -20°C to prevent bromine dissociation .
- Waste disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal .
Advanced: How can computational modeling optimize ligand design for specific metal centers?
Methodological Answer:
- DFT calculations : Predict binding energies (e.g., ΔG for Pd-N bond formation ~ -25 kcal/mol) and assess frontier orbitals (HOMO-LUMO gaps < 3 eV for redox-active complexes) .
- MD simulations : Reveal solvent effects (e.g., toluene stabilizes planar Pd complexes vs. DMF-induced distortion) .
Experimental validation via cyclic voltammetry (e.g., E₁/₂ for Ru(III/II) = +1.2 V vs. Ag/AgCl) resolves discrepancies between predicted and observed redox potentials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
